(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZNBPQNVOJTP-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701914-00-3 | |
| Record name | rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-chlorophenyl diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester can then be hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enantioselective synthesis methods may be employed to obtain the desired chiral product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid has significant potential in drug development due to its unique structure:
- Drug Design: The compound serves as a scaffold for developing new pharmaceuticals by modifying its functional groups to enhance efficacy and reduce toxicity.
- Structure-Activity Relationship (SAR) Studies: Investigating how structural changes impact biological activity can lead to more effective drugs.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against specific bacterial strains.
- Anti-inflammatory Effects: Potential applications in treating inflammatory conditions have been noted, though further research is necessary to elucidate mechanisms.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. Further investigations are required to optimize its structure for enhanced potency.
Case Study 2: Anti-inflammatory Mechanism Exploration
Research into the anti-inflammatory properties revealed that this compound may inhibit specific inflammatory pathways. In vitro assays demonstrated reduced production of pro-inflammatory cytokines in immune cells treated with this compound. This finding positions it as a candidate for further development in treating inflammatory diseases.
Mechanism of Action
The mechanism by which (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- rac-(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 2227675-98-9): Substituents: 3-Bromo and 4-chloro groups. Molecular weight: ~285.5 g/mol (estimated).
- rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Substituents: 2- and 4-Fluorine atoms.
- 2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (): Substituents: 3- and 4-Chlorine atoms.
Alkyl and Ether-Substituted Derivatives
- (1S,2S)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1821747-79-8): Substituent: 2-Methyl group. Molecular weight: 188.21 g/mol.
2-(2-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 176021-69-5):
Heteroaromatic and Functionalized Derivatives
rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid (CAS: 1446486-81-2):
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid (CAS: 66823-04-9):
Stereochemical and Functional Group Modifications
- (1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (CAS: 60903-07-3): Functional group: Amino and carboxylic acid. The amino group introduces a basic site, altering charge state and solubility (e.g., hydrochloride salt improves crystallinity) .
1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid ():
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | Configuration | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | 2-Chlorophenyl | (1R,2R) | C₁₀H₉ClO₂ | 196.63 | High rigidity, moderate lipophilicity |
| rac-(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid | 3-Bromo-4-chlorophenyl | rac-(1R,2R) | C₁₀H₈BrClO₂ | ~285.5 | Enhanced lipophilicity, bulky |
| 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid | 2-Methoxyphenyl | (1R,2R) | C₁₁H₁₂O₃ | 192.21 | Electron-donating, higher pKa |
| rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid | Furan-3-yl | rac-(1R,2R) | C₈H₈O₃ | 152.15 | Polar, hydrogen-bond donor |
Biological Activity
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chiral center and specific substituents, influences its biological activity. This compound has garnered attention for its antimicrobial properties and potential applications in enzyme inhibition and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClO2. The compound features a cyclopropane ring with a carboxylic acid group and a chlorophenyl substituent at the 2-position. Its stereochemistry is denoted by the (1R,2R) configuration, which plays a crucial role in its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve the inhibition of specific enzymes or pathways critical for bacterial survival.
- Enzyme Inhibition : Studies have explored its role as an inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the compound could enhance the efficacy of existing antibiotics .
The biological effects of this compound are attributed to its interaction with target proteins and enzymes. The compound's structure allows it to bind selectively to active sites, modulating their activity. For example, it may interact with serine hydrolases involved in antibiotic resistance .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.
- Synthesis and Applications : The synthesis of this compound typically involves cyclopropanation reactions using diazomethane derivatives. Its application as a chiral auxiliary in asymmetric synthesis further underscores its utility in drug development.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of this compound compared to similar cyclopropane derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | Cyclopropanecarboxylic Acid | Different substitution pattern on the phenyl ring |
| (1R,3S)-3-(4-chlorophenyl)cyclopropane-1-carboxylic acid | Cyclopropanecarboxylic Acid | Different stereochemistry and substitution pattern |
| 3-(4-fluorophenyl)cyclopropane-1-carboxylic acid | Cyclopropanecarboxylic Acid | Fluorine substitution instead of chlorine |
The differences in substitution patterns and stereochemistry significantly influence the biological activity and chemical reactivity of these compounds.
Q & A
Q. What are the common synthetic strategies for preparing (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium or copper complexes) to construct the strained cyclopropane ring. For example, stereoselective cyclopropanation of 2-chlorostyrene derivatives with diazo reagents can yield the desired stereoisomer. Post-functionalization steps, such as hydrolysis or carboxylation, introduce the carboxylic acid group. Reaction conditions (temperature, solvent, catalyst loading) are critical for controlling regioselectivity and minimizing side products .
Q. How is the stereochemical integrity of the cyclopropane ring maintained during synthesis?
Chiral auxiliaries or enantioselective catalysts (e.g., Rh₂(S-DOSP)₄) are employed to enforce the (1R,2R) configuration. Techniques like chiral HPLC or polarimetry are used to verify enantiomeric purity. For instance, asymmetric cyclopropanation protocols often achieve >90% enantiomeric excess (ee) when optimized for steric and electronic effects .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropane ring structure via characteristic coupling constants (e.g., J ~5–10 Hz for cyclopropane protons).
- HPLC-MS : Validates purity and molecular weight, especially for detecting stereoisomeric impurities.
- X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
Q. What safety precautions are essential when handling this compound?
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Waste disposal must follow hazardous chemical protocols, including neutralization of acidic residues before disposal .
Advanced Research Questions
Q. How do substituents on the cyclopropane ring influence biological activity in drug discovery?
Substituents like the 2-chlorophenyl group enhance lipophilicity and target binding (e.g., enzyme active sites). Comparative studies with analogs (e.g., 2,4-difluorophenyl or methyl-substituted derivatives) reveal that electron-withdrawing groups improve metabolic stability, while bulky groups reduce off-target interactions. SAR studies on enzyme inhibition (e.g., proteases) show a 10–100x potency increase with optimized substituents .
Q. What strategies address conflicting reactivity data in cyclopropane ring-opening reactions?
Contradictions in ring-opening rates (e.g., acid- vs. base-catalyzed conditions) arise from solvent polarity and steric effects. Computational modeling (DFT studies) can predict reaction pathways. For example, protonation at the carboxylate group in acidic media stabilizes transition states, accelerating ring-opening, while bulky substituents hinder nucleophilic attack in basic conditions .
Q. How is this compound utilized in studying enzyme inhibition mechanisms?
As a rigid scaffold, it mimics natural substrates in enzyme active sites. For example, its incorporation into transition-state analogs for serine hydrolases (e.g., FAAH) allows precise probing of catalytic residues via kinetic assays and X-ray co-crystallography. Fluorescently tagged derivatives enable real-time monitoring of enzyme-substrate interactions .
Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?
Key issues include catalyst cost (e.g., Rh-based catalysts) and reproducibility under non-ideal conditions (e.g., variable temperature gradients in large reactors). Continuous flow systems improve scalability by maintaining precise reaction control, achieving >80% yield and >95% ee in pilot-scale syntheses .
Q. How does the compound’s strain energy impact its reactivity in photochemical reactions?
The cyclopropane’s high ring strain (~27 kcal/mol) facilitates [2+2] photocycloadditions with alkenes. Time-resolved spectroscopy reveals rapid excited-state energy transfer, enabling applications in photocatalysis. Strain relief drives exothermic reactions, as shown in the synthesis of polycyclic frameworks under UV light .
Q. What computational tools are used to predict its metabolic stability?
Tools like Schrödinger’s ADMET Predictor or MetaCore model phase I/II metabolism (e.g., cytochrome P450 oxidation at the chlorophenyl ring). Molecular dynamics simulations highlight hydrogen-bonding interactions with metabolic enzymes, guiding structural modifications to reduce clearance rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
